2-Methyl-3,5-dinitrobenzoyl chloride 2-Methyl-3,5-dinitrobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 39614-85-2
VCID: VC17011069
InChI: InChI=1S/C8H5ClN2O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3
SMILES:
Molecular Formula: C8H5ClN2O5
Molecular Weight: 244.59 g/mol

2-Methyl-3,5-dinitrobenzoyl chloride

CAS No.: 39614-85-2

Cat. No.: VC17011069

Molecular Formula: C8H5ClN2O5

Molecular Weight: 244.59 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3,5-dinitrobenzoyl chloride - 39614-85-2

Specification

CAS No. 39614-85-2
Molecular Formula C8H5ClN2O5
Molecular Weight 244.59 g/mol
IUPAC Name 2-methyl-3,5-dinitrobenzoyl chloride
Standard InChI InChI=1S/C8H5ClN2O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3
Standard InChI Key AGYLEAJVAFGNEF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

2-Methyl-3,5-dinitrobenzoyl chloride is an aromatic acyl chloride with nitro and methyl substituents. Its IUPAC name reflects the substitution pattern: 2-methyl-3,5-dinitrobenzoyl chloride. Key identifiers include:

PropertyValueSource
CAS Number39614-85-2
Molecular FormulaC8H5ClN2O5\text{C}_8\text{H}_5\text{ClN}_2\text{O}_5
Molecular Weight244.589 g/mol
Exact Mass243.989 g/mol
Polar Surface Area (PSA)108.71 Ų

The methyl group at the 2-position and nitro groups at the 3- and 5-positions create steric and electronic effects that influence reactivity. The acyl chloride functional group (COCl-\text{COCl}) renders the compound highly electrophilic, facilitating nucleophilic substitution reactions .

Physical and Spectral Data

Critical physical properties include:

  • Density: 1.569 g/cm³

  • Boiling Point: 351.1°C at 760 mmHg

  • Flash Point: 166.1°C

  • Appearance: Pale yellow solid or liquid, depending on purity

  • Refractive Index: 1.615

The compound’s infrared (IR) spectrum would show characteristic peaks for NO2-\text{NO}_2 (1520–1350 cm⁻¹) and COCl-\text{COCl} (1800–1770 cm⁻¹). Nuclear magnetic resonance (NMR) data would reveal aromatic proton environments influenced by electron-withdrawing nitro groups .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Nitro Group Stability: Nitro groups are prone to reduction under harsh conditions. The use of selective reductants (e.g., zinc borohydride with tetramethylethylenediamine) minimizes undesired side reactions .

  • Chlorination Efficiency: Excess chlorination agents (e.g., SOCl2\text{SOCl}_2) and catalysts (e.g., N,NN,N-dimethylformamide) improve yields .

Reactivity and Functional Applications

Chemical Reactivity

The compound’s reactivity is dominated by:

  • Acyl Chloride Group: Reacts with amines to form amides (CONHR-\text{CONHR}) or with alcohols to yield esters (COOR-\text{COOR}) .

  • Nitro Groups: Electron-withdrawing effects activate the aromatic ring for electrophilic substitution at the para position relative to the methyl group .

Industrial and Pharmaceutical Uses

  • Pharmaceutical Intermediates: Serves as a precursor for active pharmaceutical ingredients (APIs), particularly in antimicrobial or antitumor agents .

  • Specialty Chemicals: Used in synthesizing dyes, polymers, and agrochemicals due to its nitro-aromatic backbone .

Research and Development Trends

Recent Advances

  • Catalytic Reductions: Studies on selective nitro group retention during acyl chloride reductions could enhance synthetic efficiency .

  • Green Chemistry: Solvent-free or aqueous-phase reactions are under exploration to reduce environmental impact .

Future Directions

  • Drug Discovery: Structural analogs are being evaluated for antibiotic synergism, leveraging nitro-aromatic bioactivity .

  • Materials Science: Potential applications in photoactive polymers or metal-organic frameworks (MOFs) .

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